

Cross-reactivity studies of 2,5-Dihydrofuran with other reagents

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Compound of Interest

Compound Name: 2,5-Dihydrofuran

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Comparative Guide to the Cross-Reactivity of 2,5-Dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **2,5-Dihydrofuran** (2,5-DHF) with various classes of reagents. The information is intended to assist researchers in understanding the potential interactions and stability of 2,5-DHF in different chemical environments, which is particularly relevant in the fields of medicinal chemistry and drug development. While direct quantitative, side-by-side comparative studies are limited in the published literature, this guide synthesizes available data to provide a qualitative and semi-quantitative overview of 2,5-DHF's reactivity profile.

Data Presentation: Reactivity Profile of 2,5-Dihydrofuran

The following table summarizes the reactivity of **2,5-Dihydrofuran** with different classes of reagents based on information gathered from various studies. The reactivity is qualitatively assessed based on the reaction conditions reported in the literature, with milder conditions suggesting higher reactivity.



Reagent Class	Representative Reagents	Observed Reactivity	Typical Products	Key Remarks
Oxidizing Agents	Ozone (O₃), Peroxy acids (e.g., m-CPBA)	High	Ozonolysis leads to ring cleavage, forming carbonyl compounds. Epoxidation can occur with peroxy acids.	The double bond in 2,5-DHF is susceptible to oxidative cleavage[1][2].
Reducing Agents	H2/Pd, H2/Raney Ni	High	Catalytic hydrogenation readily reduces the double bond to yield tetrahydrofuran (THF)[3].	This reaction is a common synthetic route to THF.
Electrophiles	Halogens (Br2, Cl2), Acids (H+)	Moderate to High	Electrophilic addition across the double bond. Acid-catalyzed rearrangement is also possible[4].	The ether oxygen can also be protonated, potentially leading to ring- opening.
Nucleophiles	Organolithium reagents, Grignard reagents	Low	Generally unreactive towards nucleophilic attack on the ring unless activated.	The electron- donating nature of the ether oxygen deactivates the ring towards nucleophilic attack.



Dienophiles	Maleic anhydride, N- arylmaleimides	Moderate	Acts as a diene in Diels-Alder reactions to form bicyclic adducts[5][6][7].	The reaction is thermally controlled, and the exo adduct is often favored at higher temperatures[6].
Radicals	OH radicals	High	Hydrogen abstraction or addition to the double bond can occur.	OH-initiated oxidation leads to the formation of furan and other products[8].
Lewis Acids	AlCl₃, BF₃·OEt2	Moderate	Can catalyze reactions such as Friedel-Crafts type reactions with activated aromatic compounds[9].	Lewis acids can also promote isomerization and polymerization.
Metabolic Enzymes	Cytochrome P450 (CYP) enzymes	Potentially Moderate	The metabolism of furan derivatives by CYP enzymes can lead to reactive metabolites[10] [11][12][13].	While specific data for 2,5-DHF is limited, related furan structures are known to be metabolized, which is a key consideration in drug development[10] [11].

Experimental Protocols



Detailed experimental protocols for every possible reaction of **2,5-Dihydrofuran** are extensive. Therefore, this section provides representative protocols for key reaction types to illustrate the conditions under which these transformations occur.

Protocol 1: Catalytic Hydrogenation to Tetrahydrofuran

This protocol describes the reduction of the double bond in **2,5-Dihydrofuran** to yield tetrahydrofuran.

Materials:

- 2,5-Dihydrofuran
- Palladium on carbon (Pd/C, 5%)
- Methanol or Ethanol
- Hydrogen gas (H₂)
- · Round-bottom flask
- · Magnetic stirrer
- Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)

Procedure:

- In a round-bottom flask, dissolve **2,5-Dihydrofuran** in a suitable solvent such as methanol or ethanol.
- Carefully add a catalytic amount of 5% Pd/C to the solution.
- Seal the flask and purge the system with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogenfilled balloon or in a Parr apparatus) at room temperature.
- Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear
 Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.



- Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Remove the solvent under reduced pressure to obtain tetrahydrofuran. Further purification can be achieved by distillation if necessary.

Protocol 2: Diels-Alder Reaction with N-Phenylmaleimide

This protocol outlines the [4+2] cycloaddition reaction between **2,5-Dihydrofuran** (acting as a diene) and N-phenylmaleimide (as the dienophile).

Materials:

- 2,5-Dihydrofuran
- N-Phenylmaleimide
- Toluene
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask, dissolve N-phenylmaleimide in toluene.
- Add an equimolar amount or a slight excess of 2,5-Dihydrofuran to the solution.
- Attach a reflux condenser and heat the reaction mixture to a temperature of 80-110 °C with stirring.
- Monitor the reaction by Thin Layer Chromatography (TLC) or other suitable analytical methods.
- Once the reaction is complete, cool the mixture to room temperature.



- The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the epoxidation of the double bond in **2,5-Dihydrofuran**.

Materials:

- 2,5-Dihydrofuran
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Round-bottom flask
- · Magnetic stirrer
- Ice bath

Procedure:

- Dissolve **2,5-Dihydrofuran** in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
- In a separate flask, dissolve m-CPBA (typically 1.1 to 1.5 equivalents) in dichloromethane.
- Add the m-CPBA solution dropwise to the stirred solution of 2,5-Dihydrofuran while maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

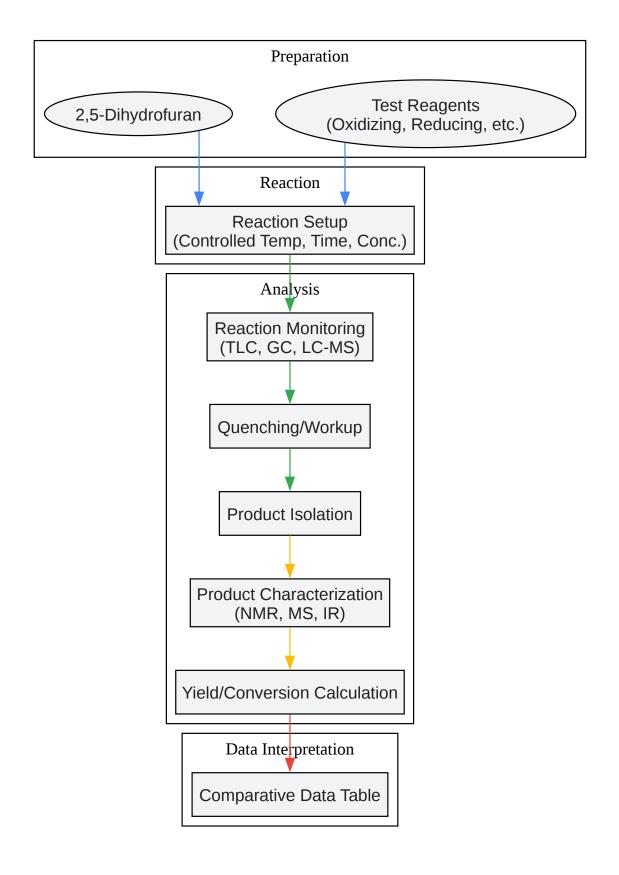


- Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.
- Purify the product by column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate key concepts related to the cross-reactivity studies of **2,5-Dihydrofuran**.

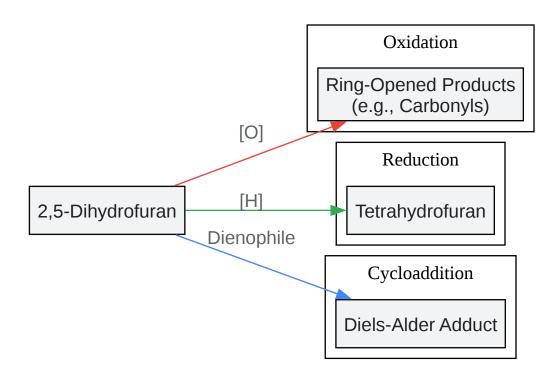




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Caption: General workflow for assessing the cross-reactivity of **2,5-Dihydrofuran**.





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Caption: Key reaction pathways of **2,5-Dihydrofuran**.

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